molecular formula C5H5ClN2 B031603 3-Amino-2-chloropyridine CAS No. 6298-19-7

3-Amino-2-chloropyridine

Cat. No. B031603
M. Wt: 128.56 g/mol
InChI Key: MEQBJJUWDCYIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06710180B2

Procedure details

A reactor vessel is charged with 3-amino-2-chloropyridine (2.7 g, 21 mmol), 2,2,2-trifluoroethanol (15 g, 150 mmol), methanesulfonic acid (2.02 g, 21 mmol), and magnesium sulfate (3 g). The solution is cooled to the range 0° C. to 5° C. and then the reagent t-butyl nitrite (2.51 g of a 96% solution, 23.4 mmol) is added drop-wise to the vessel maintaining the temperature in the range 0° C. to 5° C. After stirring a few minutes the solution is transferred drop-wise to a reactor vessel containing 2,2,2-trifluoroethanol (20 g, 200 mmol) maintained at 65° C. to 70° C. After cooling the solution it is neutralized with aqueous saturated sodium bicarbonate solution and then extracted with MTBE. The solvent is removed by evaporation to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine as a crude oil (4.4 g) with an actual yield of 70.1%.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[F:9][C:10]([F:14])([F:13])[CH2:11][OH:12].CS(O)(=O)=O.S([O-])([O-])(=O)=O.[Mg+2].N(OC(C)(C)C)=O.C(=O)(O)[O-].[Na+]>>[Cl:8][C:3]1[C:2]([O:12][CH2:11][C:10]([F:14])([F:13])[F:9])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Name
Quantity
15 g
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
2.02 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
3 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
FC(CO)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring a few minutes the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to the range 0° C. to 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature in the range 0° C. to 5° C
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 65° C. to 70° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution it
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE
CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1OCC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.1%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.